Isotopic Purity ≥99% (d₁–d₅) Ensures Minimal Deuterium Dilution and Accurate Calibration
JWH 073 N‑butanoic acid metabolite‑d5 is certified at ≥99% deuterated forms (d₁–d₅) . In contrast, the unlabeled analyte (JWH 073 N‑butanoic acid metabolite) has no deuterium enrichment and cannot be distinguished from endogenous metabolite in mass spectrometry, precluding its use as an internal standard. Lower‑purity deuterated internal standards (e.g., <95% isotopic enrichment) introduce variable isotopic dilution that degrades calibration linearity and increases lower limit of quantification (LLOQ) [1]. The high isotopic purity of this product directly translates to improved signal‑to‑noise ratio and wider dynamic range in quantitative assays [1].
| Evidence Dimension | Deuterium isotopic enrichment (purity) |
|---|---|
| Target Compound Data | ≥99% deuterated forms (d₁–d₅) |
| Comparator Or Baseline | Unlabeled JWH 073 N‑butanoic acid metabolite (0% deuterium); alternative deuterated IS with <95% enrichment |
| Quantified Difference | Target offers at least 4% absolute improvement in isotopic enrichment over lower‑purity alternatives, minimizing calibration bias |
| Conditions | QC batch analysis by vendor; applicable to all LC‑MS/MS and GC‑MS workflows |
Why This Matters
Procurement of a high‑purity deuterated IS reduces analytical variability and ensures method robustness, critical for forensic admissibility.
- [1] Guideline on bioanalytical method validation. European Medicines Agency (EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Section on internal standard requirements. 2011. View Source
